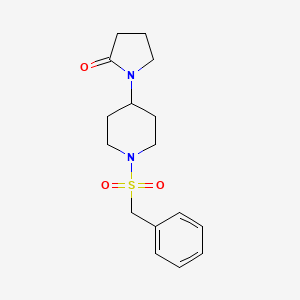

1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, a piperidine ring, and a phenyl group . Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one and piperidine rings, followed by the attachment of the phenylmethanesulfonyl group . The exact method would depend on the specific reaction conditions and starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one and piperidine rings, along with the phenylmethanesulfonyl group . The three-dimensional structure would be influenced by the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule . The pyrrolidin-2-one and piperidine rings could potentially undergo various reactions, including ring-opening or ring-closing reactions .Wirkmechanismus

Target of Action

The primary target of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one is the prolyl-tRNA synthetase (PRS) . PRS is a validated drug target for multiple apicomplexan parasites, including Plasmodium falciparum and Toxoplasma gondii .

Mode of Action

This compound acts as an ATP-mimetic . It binds to Toxoplasma gondii PRS, leading to the death of the toxoplasma parasites . The compound’s interaction with its target results in potent inhibition at both the cellular and enzymatic levels .

Biochemical Pathways

By targeting PRS, it disrupts the process of tRNA charging, which is crucial for protein synthesis .

Pharmacokinetics

Pyrrolidine is a common scaffold in drug discovery, known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The result of the compound’s action is the death of Toxoplasma gondii parasites . This is achieved through the compound’s potent inhibition at the cellular and enzymatic levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-benzylsulfonylpiperidin-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16-7-4-10-18(16)15-8-11-17(12-9-15)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXXQSNBQQNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Benzylsulfonyl)piperidin-4-yl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)

![N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B6501965.png)

![3-[2-(furan-2-yl)-2-hydroxypropyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6501973.png)

![3-propyl-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6501978.png)

![2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B6501980.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B6501989.png)

![2-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6502017.png)

![N-(4-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6502021.png)

![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6502025.png)

![2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B6502033.png)

![2-(3,4-dimethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6502040.png)

![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B6502064.png)

![1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2-phenoxyethan-1-one hydrochloride](/img/structure/B6502065.png)

![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B6502073.png)